molecular formula C16H14ClN3 B12637815 1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine

1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine

Cat. No.: B12637815
M. Wt: 283.75 g/mol
InChI Key: FVSJXUOALDAIPL-UHFFFAOYSA-N
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Description

1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine is a heterocyclic compound that features a quinoline core substituted with a chloro group and a pyridinyl moiety

Preparation Methods

The synthesis of 1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Pyridinyl Moiety: The pyridinyl group can be introduced via a Suzuki coupling reaction, using a palladium catalyst and a boronic acid derivative.

    Formation of the Ethanamine Side Chain:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for scalability.

Chemical Reactions Analysis

1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, converting the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles such as amines or thiols, resulting in the formation of substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Scientific Research Applications

1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new ligands for catalysis.

    Biology: The compound has potential as a fluorescent probe for biological imaging due to its quinoline core, which exhibits strong fluorescence.

    Medicine: It is investigated for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit topoisomerase enzymes.

    Industry: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism by which 1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine exerts its effects involves interactions with various molecular targets:

    DNA Intercalation: The planar structure of the quinoline core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.

    Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with specific receptors or kinases, affecting cellular processes such as proliferation and differentiation.

Comparison with Similar Compounds

1-(8-Chloro-4-(pyridin-2-yl)-quinolin-3-yl)ethanamine can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as anti-malarial agents, share the quinoline core but differ in their substituents and biological activities.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins, contain the pyridine ring but have different functional groups and roles in metabolism.

    Heterocyclic Amines: Compounds like 2-aminopyridine and 4-aminopyridine, which are used in pharmaceuticals and as intermediates in organic synthesis, have similar amine functionalities but differ in their ring structures and applications.

The uniqueness of this compound lies in its combination of the quinoline and pyridine moieties, along with the chloro and ethanamine substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

1-(8-chloro-4-pyridin-2-ylquinolin-3-yl)ethanamine

InChI

InChI=1S/C16H14ClN3/c1-10(18)12-9-20-16-11(5-4-6-13(16)17)15(12)14-7-2-3-8-19-14/h2-10H,18H2,1H3

InChI Key

FVSJXUOALDAIPL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C2C(=C1C3=CC=CC=N3)C=CC=C2Cl)N

Origin of Product

United States

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